REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH:8]([CH3:12])[NH:9]2)=[CH:4][CH:3]=1>C1(C)C(C)=CC=CC=1.[Pd]>[NH2:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH3:12])=[N:9]2)=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
86 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2CCC(NC2=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
was removed via filtration
|
Type
|
WASH
|
Details
|
washed with further xylene
|
Type
|
CUSTOM
|
Details
|
Evaporation of the combined filtrate and washings
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C2C=CC(=NC2=C1)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 87 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |